8-Bromo-ATP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-ATP typically involves the bromination of adenosine triphosphate. The process begins with the protection of the hydroxyl groups of ATP, followed by the selective bromination at the 8th position of the adenine ring. The final step involves deprotection to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 95% .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-ATP undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.
Hydrolysis: Catalyzed by specific phosphatases under physiological conditions.
Major Products:
8-Bromo-ADP and 8-Bromo-AMP: Resulting from hydrolysis.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
8-Bromo-ATP is extensively used in various fields of scientific research:
Chemistry: As a tool to study enzyme kinetics and ATP-binding sites.
Biology: To investigate cellular signaling pathways, particularly those involving purinergic receptors.
Medicine: Research on its cytotoxic effects on cancer cells, particularly multiple myeloma.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
8-Bromo-ATP exerts its effects primarily by acting as an agonist for purinergic receptors, particularly P2X receptors. Upon binding to these receptors, it induces conformational changes that lead to the opening of ion channels, resulting in the influx of calcium ions and subsequent cellular responses. This mechanism is crucial for various physiological processes, including neurotransmission and muscle contraction .
Comparison with Similar Compounds
- 8-Bromo-adenosine diphosphate (8-Bromo-ADP)
- 8-Bromo-adenosine monophosphate (8-Bromo-AMP)
- 8-Bromo-cyclic adenosine monophosphate (8-Bromo-cAMP)
Comparison: 8-Bromo-ATP is unique due to its triphosphate group, which allows it to participate in phosphorylation reactions and act as a substrate for kinases. In contrast, 8-Bromo-ADP and 8-Bromo-AMP lack this triphosphate group, limiting their roles to signaling and regulatory functions. 8-Bromo-cAMP, on the other hand, is primarily involved in cyclic AMP-dependent signaling pathways .
Properties
Molecular Formula |
C10H15BrN5O13P3 |
---|---|
Molecular Weight |
586.08 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15BrN5O13P3/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
VPAHIVDZXBLTTM-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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